molecular formula C14H21NO3S B11757368 1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate

1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No.: B11757368
M. Wt: 283.39 g/mol
InChI Key: WZOFVQIIMSMKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C13H18O3S It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 1-(methylamino)hex-5-en-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-(methylamino)hex-5-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1-(Methylamino)hex-5-en-1-ol+4-methylbenzenesulfonyl chloride1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate+HCl\text{1-(Methylamino)hex-5-en-1-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-(Methylamino)hex-5-en-1-ol+4-methylbenzenesulfonyl chloride→1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Hex-5-en-1-yl 4-methylbenzenesulfonate: Similar structure but lacks the methylamino group.

    1-(Methylamino)hex-5-en-1-yl benzenesulfonate: Similar structure but with a different sulfonate ester group.

Uniqueness

1-(Methylamino)hex-5-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both a methylamino group and a sulfonate ester group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

1-(methylamino)hex-5-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H21NO3S/c1-4-5-6-7-14(15-3)18-19(16,17)13-10-8-12(2)9-11-13/h4,8-11,14-15H,1,5-7H2,2-3H3

InChI Key

WZOFVQIIMSMKJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CCCC=C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.